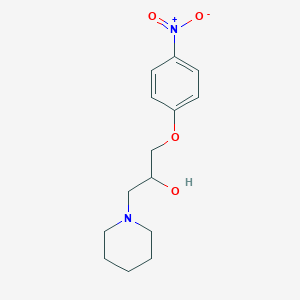![molecular formula C21H17Cl2NO3 B4956575 4-[(4-chlorobenzyl)oxy]-N-(2-chlorophenyl)-3-methoxybenzamide](/img/structure/B4956575.png)
4-[(4-chlorobenzyl)oxy]-N-(2-chlorophenyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-chlorobenzyl)oxy]-N-(2-chlorophenyl)-3-methoxybenzamide, commonly known as C16, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. C16 belongs to the family of benzamide derivatives, and its chemical structure includes a chlorobenzyl ether group, a chlorophenyl group, and a methoxybenzamide group.
Mécanisme D'action
C16 exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, tumor growth, and cancer cell proliferation. C16 also activates certain signaling pathways that are involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
C16 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, an enzyme involved in inflammation. C16 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, C16 has been shown to regulate glucose and lipid metabolism, leading to improved insulin sensitivity and reduced body weight.
Avantages Et Limitations Des Expériences En Laboratoire
C16 has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. C16 is also highly selective in its activity, meaning that it specifically targets certain enzymes and proteins without affecting others. However, one limitation of C16 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several possible future directions for research on C16. One area of interest is the development of C16 analogs with improved solubility and bioavailability. Another area of interest is the investigation of C16's potential use in combination with other drugs for the treatment of cancer, inflammation, and metabolic disorders. Additionally, further studies are needed to fully understand the mechanisms of action of C16 and to identify any potential side effects or toxicity.
Méthodes De Synthèse
The synthesis of C16 involves the reaction of 4-chlorobenzyl alcohol with 2-chloroaniline to form 4-[(4-chlorobenzyl)amino]-N-(2-chlorophenyl)benzamide. This intermediate is then reacted with methoxyamine hydrochloride to obtain the final product, C16.
Applications De Recherche Scientifique
C16 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. C16 has also been investigated for its potential use as an anti-diabetic and anti-obesity agent.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3/c1-26-20-12-15(21(25)24-18-5-3-2-4-17(18)23)8-11-19(20)27-13-14-6-9-16(22)10-7-14/h2-12H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPZYBVJUUIOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-{3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanoyl}piperazine](/img/structure/B4956503.png)

![ethyl 1-hydroxy-5-methoxy[1]benzofuro[2,3-f]quinoline-2-carboxylate](/img/structure/B4956505.png)

![5-(3-bromobenzylidene)-3-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956514.png)
![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956518.png)

![butyl {[3-(4-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B4956542.png)
![1-methoxy-4-[3-(4-methylphenoxy)propoxy]benzene](/img/structure/B4956547.png)
![2-(4-{[{[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B4956553.png)

![4-[(3-phenyl-5-isoxazolyl)methyl]-1-(3-phenylpropyl)-4-piperidinol](/img/structure/B4956559.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4956564.png)
![2-(2-bromophenyl)-4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4956577.png)